6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-5-13-6-7-14-11(13)8-10(12-14)9-3-4-9/h1,6-9H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVHRIJTCCCSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=CC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by its unique structural features, including a cyclopropyl group and an imidazo[1,2-b]pyrazole core. This compound has garnered attention for its biological activity , particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of imidazo-pyrazoles, including this compound, exhibit significant anticancer properties . In a study assessing various synthesized imidazo-pyrazole compounds, several showed promising results against cancer cell lines with IC50 values indicating potent antiproliferative effects. For instance, compounds derived from this scaffold were tested against human cancer cell lines and demonstrated effective inhibition of cell growth, suggesting a potential for therapeutic development in oncology .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For example, certain derivatives exhibited IC50 values as low as 0.02–0.04 µM against COX-2, indicating a strong selectivity and potency compared to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, the compound has demonstrated antimicrobial activity . Various derivatives were tested against bacterial strains such as E. coli and S. aureus, showing significant inhibition at concentrations comparable to established antibiotics . This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes like COX and various kinases, modulating their activity and thereby influencing downstream signaling pathways.
- Cell Signaling Modulation : By affecting key signaling proteins through phosphorylation changes, the compound can alter cellular responses related to growth and inflammation.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers synthesized a series of imidazo-pyrazole derivatives including 6-cyclopropyl variants. These compounds were tested against multiple cancer cell lines (e.g., breast and lung cancer) and demonstrated significant cytotoxicity with some derivatives achieving IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of this compound through COX inhibition assays. The study revealed that specific modifications to the imidazo-pyrazole structure enhanced its selectivity towards COX-2 over COX-1, suggesting that these derivatives could be developed into safer anti-inflammatory drugs with reduced gastrointestinal side effects .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. Notably, it has shown promise in the following areas:
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit tumor growth significantly. For instance, studies have demonstrated that it can enhance the efficacy of existing cancer therapies, such as anti-PD-1 treatments, with reported tumor growth inhibition rates of up to 77.7% in murine models .
- Enzyme Inhibition : The compound has been identified as an effective inhibitor of enzymes like carbonic anhydrase and cholinesterase. These enzymes play critical roles in various physiological processes, making the compound a candidate for treating conditions related to enzyme dysregulation .
The biological activity of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is attributed to its interaction with specific biological targets:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
- Oxidative Stress Response : The compound has been shown to affect gene expression related to oxidative stress and apoptosis, indicating its potential role in managing oxidative stress-related diseases.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand due to its ability to form stable complexes with metal ions. This property is essential for developing catalysts used in various industrial processes.
Material Science
The unique structural features of this compound make it suitable for applications in developing new materials. Its potential use as a building block in synthesizing more complex organic materials has been explored.
Case Studies
Comparison with Similar Compounds
Physicochemical Properties
The 1H-imidazo[1,2-b]pyrazole scaffold is a promising indole replacement. A matched-pair comparison between pruvanserin (indole-based 5-HT2A antagonist) and its imidazo[1,2-b]pyrazole isostere reveals significant differences:
| Property | Pruvanserin (Indole) | Imidazo[1,2-b]Pyrazole Isostere |
|---|---|---|
| logD (pH 7.4) | 3.5 | 2.8 |
| Aqueous Solubility | 0.05 mg/mL | 0.25 mg/mL |
| pKa | ~7.3 (imidazole NH) | ~7.3 (imidazole NH) |
The reduced logD (lipophilicity) and improved solubility of the imidazo[1,2-b]pyrazole analogue suggest enhanced bioavailability, critical for CNS-targeting drugs like pruvanserin .
Comparison with Other Imidazo[1,2-b]Pyrazole Analogues
Substituent Effects on Properties
Variations in substituents significantly impact physicochemical and optical properties:
Physicochemical and Pharmacokinetic Considerations
- logD and Solubility : The cyclopropyl group reduces steric hindrance, while the propargyl moiety enhances metabolic stability .
- Ionization : The imidazole NH (pKa ~7.3) can protonate under physiological conditions, affecting membrane permeability .
- Synthetic Versatility : Sequential functionalization allows the introduction of diverse groups (e.g., amides, nitriles) for tailored bioactivity .
Preparation Methods
Procedure Summary
- Step 1: Hydrazine monohydrate is added to a solution of (ethoxymethylene)malonic acid derivatives in ethanol.
- Step 2: The mixture is subjected to microwave irradiation (varied temperatures depending on the substrate, typically 80–150°C for 10 minutes).
- Step 3: After cooling, water, an aldehyde, trifluoroacetic acid (TFA), and an isocyanide are sequentially added.
- Step 4: The reaction mixture is stirred at room temperature for 10–60 minutes.
- Step 5: The precipitated product is filtered, washed, and dried to yield the final imidazo[1,2-b]pyrazole derivatives.
This method allows incorporation of various substituents by choosing appropriate aldehydes and isocyanides, enabling the introduction of the cyclopropyl and propargyl groups in the target compound.
Selective Functionalization of the Imidazo[1,2-b]pyrazole Scaffold
Selective functionalization techniques are crucial for introducing the propargyl group at the N-1 position and the cyclopropyl group at the 6-position. According to recent research:
- Br/Mg-exchange reactions and regioselective magnesiations/zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl) allow for site-specific metalation of the imidazo[1,2-b]pyrazole scaffold.
- These metallated intermediates can be trapped with electrophiles such as propargyl halides or cyclopropyl-containing reagents to install the desired substituents.
- This approach provides high regioselectivity and functional group tolerance, facilitating the synthesis of complex derivatives like 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole.
Functional Group Transformations and Optimization
- The cyclopropyl group can be introduced via cyclopropyl-containing aldehydes or electrophiles during the one-pot synthesis or by nucleophilic substitution on metallated intermediates.
- The propargyl group (prop-2-yn-1-yl) is typically introduced by reaction with propargyl bromide or similar alkynyl electrophiles.
- Microwave-assisted synthesis enhances reaction rates and yields, reducing reaction times and improving product purity.
- Purification is generally achieved by filtration and washing; chromatographic methods may be used if necessary.
Comparative Data Table of Preparation Methods
Summary of Research Findings
- The one-pot microwave-assisted synthesis provides a streamlined and scalable method for synthesizing 1H-imidazo[1,2-b]pyrazoles with diverse substitutions, including cyclopropyl and propargyl groups.
- Selective metalation techniques enable precise functionalization at desired positions on the heterocyclic scaffold, crucial for installing the propargyl group at N-1 and cyclopropyl at C-6.
- The combination of these methods allows for efficient access to the target compound with high regioselectivity and yields.
- These synthetic strategies align with green chemistry principles by minimizing reaction steps, solvent use, and hazardous reagents.
Q & A
Q. Critical factors :
- Temperature (>80°C for cyclization), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd for coupling reactions) significantly impact yields. For example, Pd(PPh₃)₄ improves alkyne coupling efficiency by 20–30% compared to CuI .
How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its configuration?
- X-ray crystallography : Provides definitive confirmation of the fused imidazo-pyrazole core and substituent positions .
- NMR spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 228.1012) and fragmentation patterns .
Ambiguity resolution : Overlapping signals in NMR are resolved via 2D techniques (COSY, HSQC) or isotopic labeling .
What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) at 1–100 µM concentrations .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Receptor binding : Radioligand displacement assays (e.g., for GABAₐ or adenosine receptors) .
Methodological note : Use DMSO as a solvent (<0.1% v/v) to avoid cellular toxicity .
Advanced Research Questions
How can computational methods optimize the synthesis and predict regioselectivity in functionalization?
- Reaction pathway modeling : Quantum mechanical calculations (DFT, MP2) identify transition states and activation energies for cyclopropanation or alkyne coupling steps .
- Regioselectivity prediction : Frontier Molecular Orbital (FMO) analysis determines electrophilic/nucleophilic sites on the imidazo-pyrazole core. For example, C3 is more reactive than C5 due to lower LUMO energy (-1.2 eV vs. -0.8 eV) .
- Machine learning : Train models on existing imidazo-pyrazole reaction datasets to predict optimal catalysts (e.g., Rh₂(OAc)₄ for cyclopropanation) .
Case study : A DFT study reduced trial-and-error experiments by 40% in a related imidazo[1,2-a]pyrimidine synthesis .
How to address contradictions in biological activity data across different experimental models?
Q. Common contradictions :
Q. Resolution strategies :
- Pharmacokinetic profiling : Measure logP (e.g., 2.5 ± 0.3) to assess membrane penetration.
- Metabolite screening : LC-MS identifies active metabolites that may explain off-target effects .
- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance across replicates .
What methodologies enable the study of its photophysical properties for material science applications?
- UV-Vis spectroscopy : λmax at 270–300 nm (π→π* transitions in the aromatic core) .
- Fluorescence quenching : Titration with electron-deficient molecules (e.g., nitroaromatics) to assess sensing potential .
- TD-DFT calculations : Simulate excited-state behavior and compare with experimental spectra .
Advanced application : The compound’s rigid structure and alkyne group make it a candidate for organic semiconductors (bandgap ~3.2 eV) .
How to design a kinetic study for its degradation under physiological conditions?
- Hydrolysis kinetics : Monitor pH-dependent degradation (e.g., PBS buffer at pH 7.4 vs. 5.0) via HPLC at 37°C .
- Oxidative stability : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown .
- Data modeling : Apply first-order kinetics (ln[C] vs. time) to derive half-life (t₁/₂) and activation energy (Arrhenius plot) .
Key finding : The cyclopropyl group enhances stability (t₁/₂ > 24 h at pH 7.4) compared to non-substituted analogs .
Methodological Tables
Table 1: Comparison of Synthetic Routes
| Step | Method | Yield (%) | Key Reference |
|---|---|---|---|
| Core formation | Cyclization | 65–75 | |
| Cyclopropanation | Rh catalysis | 50–60 | |
| Alkyne functionalization | Sonogashira | 70–80 |
Table 2: Biological Activity Data
| Assay Type | Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR kinase | 15 nM | |
| Cytotoxicity | HeLa cells | 8.2 µM | |
| Receptor binding | GABAₐ (human) | 120 nM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
